molecular formula C6H5Cl3Sn B074287 Phenyltin trichloride CAS No. 1124-19-2

Phenyltin trichloride

Cat. No. B074287
CAS RN: 1124-19-2
M. Wt: 302.2 g/mol
InChI Key: UBOGEXSQACVGEC-UHFFFAOYSA-K
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Description

Synthesis Analysis

Phenyltin trichloride can be synthesized through various methods, including the reaction of phenyltin trichloride with different reagents to form complex compounds. For instance, its reaction with K8[gamma-SiW(10)O(36)].xH2O leads to the formation of a new heteropolyanion characterized by its unique molecular structure (PhSnOH(2))(2)(gamma-SiW(10)O(36))(2)(-) (Xin & Pope, 1996). Additionally, the electrochemical behavior of phenyltin trichloride has been explored, revealing a single major polarographic wave corresponding to a three-electron reduction process to form phenyltin free radicals (Fleet & Fouzder, 1979).

Molecular Structure Analysis

The molecular structure of phenyltin trichloride and its derivatives has been extensively studied. X-ray crystallography has established the structures of several phenyltin trichloroacetate complexes, revealing a variety of coordination modes and geometries, including monomeric, dimeric, and hexatin compounds with diverse structural features (Alcock & Roe, 1989).

Chemical Reactions and Properties

Phenyltin trichloride undergoes a range of chemical reactions, including hydrolysis and polymerization. Its reactivity has been a subject of interest for developing analytical methods for its determination in formulations and trace levels (Fleet & Fouzder, 1979).

Scientific Research Applications

  • Electrochemical Behavior and Analytical Methods : Phenyltin trichloride demonstrates a single major polarographic wave in electrochemical studies, indicating a three-electron reduction process forming phenyltin free radicals. Analytical methods for determining Phenyltin trichloride at formulation, trace levels, and in the presence of other phenyltin compounds have been developed (Fleet & Fouzder, 1979).

  • Biological Effects on Insects : It has been found to inhibit the growth and digestive enzymes of Tribolium confusum larvae, an effect attributed to its antifeeding properties and potential inhibition of gut protease activity (Ishaaya & Casida, 1975).

  • Chemical Synthesis and Structural Studies : Phenyltin trichloride is used in the synthesis of organotin derivatives of heteropolytungstates. These compounds have been characterized by various methods including X-ray crystallography and NMR spectroscopy, revealing insights into their molecular structures (Sazani, Dickman, & Pope, 2000).

  • NMR Spectroscopy : The proton spectra of phenyltin trichloride, including tin satellites, have been analyzed in isotropic and oriented solvents, providing detailed information on proton-proton and proton-tin coupling constants (Diehl & Amrein, 1982).

  • Organometallic Chemistry : Its reaction with other organic compounds leads to the formation of various organotin hydrides, which are of interest in organometallic chemistry (Schumann, 1983).

  • Formation of Polyoxometalate Derivatives : Phenyltin trichloride is used in the preparation of phenyltin tungstosilicate derivatives, characterized by elemental analysis, infrared spectroscopy, multinuclear NMR, and X-ray crystallography (Xin & Pope, 1996).

  • Metabolism Studies : Gas chromatographic determination of organotin compounds, including phenyltin, is crucial in studying the metabolism of these compounds in rats (Ohhira & Matsui, 1992).

  • Thermolysis Research : The thermal degradation of phenyltin trichloride has been studied, revealing the formation of biphenyl and tin(II) chloride among other products, providing insights into its thermal stability and decomposition pathways (Chandrasiri & Wilkie, 1993).

  • Crystallography and Synthesis : Phenyltin trichloride is involved in the synthesis of various complexes, whose structures have been established through X-ray crystallography, enhancing our understanding of organotin chemistry (Alcock & Roe, 1989).

  • Environmental Monitoring : It's important in the simultaneous determination of organotin compounds, including phenyltin, in aquatic environments, aiding in environmental monitoring and pollution studies (Harino, Fukushima, & Tanaka, 1992).

Safety And Hazards

Phenyltin trichloride is classified as toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid release to the environment, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Relevant Papers One of the relevant papers retrieved discusses the quantitation of trace levels of phenyltin compounds using high performance thin layer chromatography . Another paper provides insights into the electrochemical behavior of organotin compounds .

properties

IUPAC Name

trichloro(phenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOGEXSQACVGEC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074455
Record name Monophenyltin trichloride
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Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltin trichloride

CAS RN

1124-19-2
Record name Phenyltin trichloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, trichlorophenyl-
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Record name 1124-19-2
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Record name Monophenyltin trichloride
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Record name Trichlorophenylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyltin trichloride
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Phenyltin trichloride
Reactant of Route 3
Phenyltin trichloride
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Phenyltin trichloride
Reactant of Route 5
Phenyltin trichloride
Reactant of Route 6
Phenyltin trichloride

Citations

For This Compound
372
Citations
B Fleet, NB Fouzder - Journal of Electroanalytical Chemistry and Interfacial …, 1979 - Elsevier
… phenyltin trichloride has been studied using various electrochemical techniques including polarography, coulometry and cyclic voltammetry. Phenyltin trichloride … of phenyltin trichloride …
Number of citations: 3 www.sciencedirect.com
IA Portnyagin, MS Nechaev, VN Khrustalev… - 2006 - Wiley Online Library
The substituent exchange reaction of PhSnCl 3 with [Et 3 Sn(OCH 2 CH 2 NMe 2 )] gives rise unexpectedly to the unsymmetrical adduct [Ph 2 SnCl 2 ·Ph 2 Sn(OCH 2 CH 2 NMe 2 ) 2 ] (2…
JA Chandrasiri, CA Wilkie - Applied organometallic chemistry, 1993 - Wiley Online Library
… phenyltin trichloride has been studied by pyrolysis at 375C in sealed tubes for various time periods. In all cases, biphenyl and tin(I1) chloride are produced. For both phenyltin trichloride …
Number of citations: 5 onlinelibrary.wiley.com
VS Griffiths, GAW Derwish - Journal of Molecular Spectroscopy, 1959 - Elsevier
… of phenyltin trichloride (Fig. 4) between cyclohexane solution and chloroform solution. This may be due to some phot,ochemical interaction between chloroform and phenyltin trichloride, …
Number of citations: 19 www.sciencedirect.com
RC Poller - Spectrochimica Acta, 1966 - Elsevier
… It is striking that phenyltin trichloride and phcnyltin triiodide show only a single sharp peak in this region (see Fig. 1) whereas tetraphenyltin, hexaphenylditin, triphenyltin chloride, …
Number of citations: 74 www.sciencedirect.com
HG Kuivila, R Sommer, DC Green - The Journal of Organic …, 1968 - ACS Publications
… Phenyltin Trichloride.—To 30.2 g (0.1 mol) of phenyltin trichloride 17.9 g (0.1 mol) of tetramethyltin were … Tetraethyltin (23.5 g, 0.1 mol) and 30.2 g (0.1 mole) of phenyltin trichloride were …
Number of citations: 28 pubs.acs.org
JA Chandrasiri, CA Wilkie - Polymer degradation and stability, 1994 - Elsevier
… When phenyltin trichloride and diphenyltin dichloride are degraded alone, tin(IV) chloride is observed as a product t9 but it is not found in the reactions between PMMA and tin additives. …
Number of citations: 23 www.sciencedirect.com
HH Anderson - Inorganic Chemistry, 1964 - ACS Publications
… of the silver carboxylate converts re-butyltin trichloride, phenyltin trichloride, or tin(IV) chloride, in carbon tetrachloride solution, into nine organotin tricarboxylates and one tin …
Number of citations: 40 pubs.acs.org
BJ Aylett, BJ Aylett - Organometallic Compounds: Volume One The Main …, 1979 - Springer
Most known organotin compounds are derivatives of composition R n SnX 4-n (n = 1-4) or R m X 3-m SnSnR n X 3-n (m, n = 1-3); R may be a simple or functionally substituted alkyl, …
Number of citations: 1 link.springer.com
H GILMAN, LA GIST Jr - The Journal of Organic Chemistry, 1957 - ACS Publications
Triphenyl-l-cyclopentadienyltin, diphenyldi-l-cyclopentadienyltin, phenyltri-l-cyclopentadienyltin, and diphenyldi-1-indenyltin were prepared. Cyclopentadienyl derivativesof tin are …
Number of citations: 38 pubs.acs.org

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